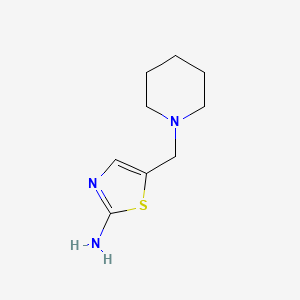

5-(1-Piperidinylmethyl)-2-thiazolamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c10-9-11-6-8(13-9)7-12-4-2-1-3-5-12/h6H,1-5,7H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYRWSPLWDRWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 1 Piperidinylmethyl 2 Thiazolamine and Analogues

Established Synthetic Routes to 2-Aminothiazole (B372263) Core Structures

The construction of the 2-aminothiazole ring is a well-established field in heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. The most prominent and widely utilized method is the Hantzsch thiazole (B1198619) synthesis . nih.gov First reported in 1887, this reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea (B124793) or a related thioamide derivative. nih.govresearchgate.netnih.gov The mechanism proceeds via a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the halo-ketone, followed by cyclization and dehydration to form the aromatic thiazole ring. researchgate.net

Variations of the Hantzsch synthesis have been developed to improve efficiency and substrate scope. One-pot procedures starting from aromatic methyl ketones, which are converted in situ to the corresponding α-haloketones, have been reported. For instance, using copper(II) bromide (CuBr₂) as both a brominating agent and a Lewis acid catalyst allows for a facile one-pot α-bromination and cyclization process with thiourea. clockss.org Similarly, iodine can be used as a catalyst to generate α-iodoketones in situ, which then undergo the Hantzsch condensation. researchgate.net

Other notable methods for forming the 2-aminothiazole core include:

The Cook-Heilborn Synthesis: This method involves the reaction of α-aminonitriles with agents like carbon disulfide or isothiocyanates under mild conditions to yield 5-aminothiazoles.

Synthesis from Thiazolines: Thiazoline precursors can be converted to 2-aminothiazoles through dehydrogenation using various reagents.

These foundational routes provide robust access to the basic 2-aminothiazole skeleton, which is the critical starting point for the synthesis of more complex derivatives like 5-(1-Piperidinylmethyl)-2-thiazolamine.

Strategies for the Introduction of the Piperidinylmethyl Moiety at the Thiazole C-5 Position

Introducing the piperidinylmethyl group at the C-5 position of the 2-aminothiazole ring requires regioselective control. The electron-donating nature of the amino group at the C-2 position activates the thiazole ring, making the C-5 position the most nucleophilic and thus the most susceptible to electrophilic substitution.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, offer an efficient strategy for generating molecular complexity. researchgate.netrsc.org While a specific MCR for the direct synthesis of this compound is not prominently documented, the general principles of MCRs in thiazole synthesis suggest its feasibility.

A hypothetical one-pot synthesis could involve the reaction of a 3-carbon building block already containing the piperidinylmethyl fragment with thiourea and another component. For example, a suitably designed α-haloketone bearing the piperidinylmethyl side chain could react with thiourea in a Hantzsch-type MCR. The development of novel MCRs is a continuous area of research, and such a convergent approach could provide a rapid entry to the target molecule and its analogs. acs.org

Regioselective Functionalization Techniques

The most practical and well-documented strategies for introducing the piperidinylmethyl group involve the regioselective functionalization of a pre-formed 2-aminothiazole ring.

One powerful method is the Mannich reaction , a classic aminomethylation process. youtube.com This three-component reaction involves the condensation of a compound with an active hydrogen (in this case, 2-aminothiazole at the C-5 position), an aldehyde (typically formaldehyde), and a secondary amine (piperidine). epa.govnih.gov The reaction proceeds through the formation of an electrophilic Eschenmoser-like salt or an iminium ion from formaldehyde (B43269) and piperidine (B6355638), which is then attacked by the electron-rich C-5 position of the 2-aminothiazole ring to yield the desired this compound. nih.govnih.gov

An alternative two-step approach involves the initial halogenation of the 2-aminothiazole at the C-5 position, followed by nucleophilic substitution. jocpr.com

Halogenation: 2-Aminothiazole can be regioselectively brominated or chlorinated at the C-5 position using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Nucleophilic Substitution: The resulting 2-amino-5-halothiazole is an excellent substrate for nucleophilic substitution. The halogen atom at the C-5 position can be readily displaced by a strong nucleophile like piperidine to afford the final product. A study has successfully demonstrated this protocol for the synthesis of various 5-amino-containing 2-aminothiazoles, including an example using piperidine. jocpr.com

Synthesis of Structurally Related Analogues and Derivatives for Systematic Studies

The synthesis of analogs of this compound is crucial for systematic studies, such as structure-activity relationship (SAR) analysis. These analogs are typically generated by systematically modifying each component of the molecule.

Modification at C-4: By employing different α-haloketones in the Hantzsch synthesis, a wide variety of substituents (alkyl, aryl, heteroaryl) can be introduced at the C-4 position of the thiazole ring. nih.gov

Modification at C-2: The amino group at the C-2 position can be modified by using N-substituted thioureas in the Hantzsch reaction. clockss.org This allows for the introduction of alkyl, aryl, and other functional groups. Furthermore, the primary amine of 2-aminothiazole can be acylated, alkylated, or converted into ureas or thioureas to generate a diverse library of compounds. nih.gov

Modification of the C-5 Side Chain: The piperidine ring can be replaced with other cyclic or acyclic secondary amines (e.g., morpholine, piperazine (B1678402), dialkylamines) in the Mannich reaction or the nucleophilic substitution route to explore the impact of this moiety on the molecule's properties. jocpr.com

Solid-phase synthesis techniques have also been employed to create libraries of thiazole derivatives, allowing for high-throughput generation of analogs for screening purposes. nih.gov

Optimization of Synthetic Pathways for Research Scale Production

For producing research quantities of this compound and its analogs, optimization of synthetic pathways is key to improving yields, reducing reaction times, and simplifying purification. Several strategies have been effectively applied to the synthesis of 2-aminothiazoles:

Catalysis: The use of efficient catalysts can significantly improve reaction rates and yields. As mentioned, copper(II) bromide can facilitate one-pot synthesis from ketones. clockss.org The use of reusable, heterogeneous catalysts, such as montmorillonite-K10 clay impregnated with zinc chloride, has also been reported to be effective, offering the advantage of easy separation and greener chemistry. chemicalbook.com

One-Pot Procedures: Combining multiple reaction steps into a single operation (a "one-pot" reaction) avoids the need to isolate and purify intermediates, saving time, and reducing solvent waste. The synthesis of 2-aminothiazoles from ketones, a halogen source, and thiourea is a prime example of this efficient approach. clockss.org

Microwave-Assisted Synthesis: The application of microwave irradiation as an energy source can dramatically reduce reaction times, often from hours to minutes, while also improving yields by minimizing the formation of side products. This technique has been successfully used in the synthesis of various heterocyclic compounds, including thiazoles. rsc.org

Stereochemical Considerations in Synthetic Design and Elucidation

While this compound itself is an achiral molecule, the synthesis of its analogs for systematic studies may involve the creation of one or more stereocenters. The introduction of chirality can have a profound impact on a molecule's biological activity.

Stereochemical control in the synthesis of 2-aminothiazole derivatives can be achieved by using chiral starting materials.

Chiral α-Haloketones: If the α-haloketone used in the Hantzsch synthesis contains a stereocenter, this chirality can be transferred to the final thiazole product at the C-4 position.

Chiral Thioureas: Similarly, using a chiral N-substituted thiourea can lead to the formation of a chiral center at the C-2 substituent.

An efficient method for the solid-phase synthesis of chiral polyaminothiazoles has been developed. nih.gov This approach utilizes resin-bound chiral polyamines, which are converted to polythioureas and subsequently reacted with various α-haloketones in a Hantzsch-type synthesis. This strategy allows for the creation of libraries of highly diversified chiral thiazoles, which are essential for probing the stereochemical requirements of biological targets. nih.gov The elucidation of the stereochemistry of these products is then typically performed using techniques such as chiral chromatography and X-ray crystallography.

Biological Activity and Pharmacological Characterization of 5 1 Piperidinylmethyl 2 Thiazolamine

In Vitro Biological Activity Profiling

The initial assessment of a novel chemical entity involves a comprehensive in vitro profiling to determine its biological activity. This typically includes a combination of receptor binding assays, enzyme inhibition studies, and cell-based phenotypic screens.

Receptor Binding and Enzyme Inhibition Assays

Based on the activities of analogous structures, 5-(1-Piperidinylmethyl)-2-thiazolamine could be evaluated against a panel of receptors and enzymes to determine its binding affinity and inhibitory potential. The 2-aminothiazole (B372263) nucleus is a common scaffold in a variety of biologically active compounds, including kinase inhibitors and anti-inflammatory agents. nih.govnih.gov The piperidine (B6355638) moiety is also prevalent in ligands for various receptors, including histamine (B1213489) and sigma receptors. nih.govnih.gov

Enzyme Inhibition:

A primary area of investigation for 2-aminothiazole derivatives has been in the field of oncology, particularly as inhibitors of protein kinases. nih.gov For instance, derivatives of 2-aminothiazole have been shown to inhibit Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and other kinases involved in cell cycle regulation and angiogenesis. nih.gov Another potential target class includes cyclooxygenase (COX) enzymes, where some 2-aminothiazole derivatives have demonstrated inhibitory activity against both COX-1 and COX-2. rsc.org Histone deacetylases (HDACs) are another class of enzymes that have been targeted by piperidine-containing thiazole (B1198619) derivatives. nih.gov

Below is a table of representative enzyme inhibition data for structurally related 2-aminothiazole compounds.

| Compound Class | Target Enzyme | IC50 Value | Reference |

| 2-Aminothiazole Derivatives | CDK2/cycE | 48 nM | nih.gov |

| 2-Aminothiazole Derivatives | VEGFR-2 | 0.40 ± 0.04 µM | nih.gov |

| 2-Aminothiazole Derivatives | COX-1 | 1.00–6.34 µM | rsc.org |

| 2-Aminothiazole Derivatives | COX-2 | 0.09–0.71 µM | rsc.org |

| Piperidine-Thiazole Benzamide | HDAC | - | nih.gov |

Receptor Binding:

Piperidine-containing compounds have been investigated as ligands for various G-protein coupled receptors (GPCRs) and other receptor types. Notably, derivatives have shown affinity for histamine H3 receptors and sigma-1 receptors. nih.govnih.gov Receptor binding assays, typically using radiolabeled ligands, would be employed to determine the binding affinity (Ki) of this compound for a panel of relevant receptors.

Cell-Based Phenotypic Screening and Functional Assays

Cell-based assays are crucial for understanding the effect of a compound on cellular functions and for identifying potential therapeutic applications. Given the known activities of related compounds, this compound would likely be screened for its antiproliferative effects in various cancer cell lines. nih.gov

A number of 2-aminothiazole derivatives have demonstrated cytotoxic or growth-inhibitory effects against a range of human cancer cell lines, including those from leukemia, lung, colon, and breast cancers. nih.gov For example, certain N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have shown potent antiproliferative activity against HeLa and A549 cell lines. nih.gov

The following table presents examples of cell-based assay data for related 2-aminothiazole compounds.

| Compound Class | Cell Line | Activity | IC50 Value | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | HeLa (Cervical Cancer) | Antiproliferative | 1.6 ± 0.8 µM | nih.gov |

| 2,4-disubstituted thiazole amides | HT29 (Colon Cancer) | Inhibitory | 0.63 µM | nih.gov |

| 2-amino-thiazole-5-carboxylic acid phenylamides | K563 (Leukemia) | Antiproliferative | 16.3 µM | nih.gov |

| 4,5,6,7-tetrahydrobenzo[d]thiazoles | H1299 (Lung Cancer) | Antitumor | 4.89 µM | nih.gov |

| 4,5,6,7-tetrahydrobenzo[d]thiazoles | SHG-44 (Glioma) | Antitumor | 4.03 µM | nih.gov |

Functional assays would also be important to elucidate the compound's effects. For instance, if the compound inhibits a specific kinase, a Western blot analysis could be used to assess the phosphorylation status of that kinase's downstream substrates. nih.gov If it targets a receptor, functional assays such as calcium flux or cAMP accumulation assays could be employed to determine if it acts as an agonist or antagonist.

Target Identification and Validation Methodologies

If a compound demonstrates interesting activity in phenotypic screens, the next step is to identify its molecular target(s). Several methodologies can be employed for this purpose.

One common approach is the use of affinity-based methods . This could involve synthesizing a derivative of this compound with a reactive group or a tag (like biotin) that can be used to pull down its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

Another approach is computational target prediction . Based on the chemical structure of the compound, various algorithms can predict potential protein targets. These predictions would then need to be validated experimentally. For 2-aminothiazole derivatives, computational methods and docking studies have been used to predict interactions with targets like kinases and enzymes. researchgate.netasianpubs.org

Genetic approaches , such as shRNA or CRISPR/Cas9 screening, can also be used to identify genes that, when knocked down or knocked out, confer resistance or sensitivity to the compound. This can provide clues about the target pathway.

For validation, once a putative target is identified, techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to confirm a direct physical interaction between the compound and the purified target protein and to quantify the binding affinity and thermodynamics of the interaction.

Elucidation of Molecular Mechanisms of Action

Understanding how a compound exerts its biological effects at a molecular level is critical for its further development. This involves studying the direct interaction with its target and the subsequent effects on cellular signaling pathways.

Ligand-Target Interaction Studies

Once a target is identified and validated, detailed studies are conducted to understand the precise nature of the interaction between the ligand and the target protein.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. asianpubs.org For 2-aminothiazole derivatives, docking studies have been used to visualize how these compounds fit into the ATP-binding pocket of kinases or the active site of enzymes like COX. nih.govrsc.org These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-target complex. For example, in some kinase inhibitors, the 2-amino group of the thiazole ring acts as a hydrogen bond donor. nih.gov

X-ray crystallography provides the most detailed atomic-level picture of the ligand-target interaction. If the target protein can be crystallized in the presence of the compound, the resulting structure can definitively show the binding mode and the conformational changes induced in the protein upon ligand binding. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the lead compound.

Analysis of Downstream Signaling Pathway Modulation

If this compound were found to be a kinase inhibitor, for example, of a kinase in the MAP kinase pathway, its effect on the phosphorylation of downstream proteins like MEK and ERK would be investigated using techniques such as Western blotting or phospho-protein specific ELISAs. This would confirm that the compound is engaging its target in a cellular context and producing the expected downstream effect.

Similarly, if the compound were to target an HDAC enzyme, its effect on the acetylation status of histone and non-histone proteins would be assessed. nih.gov An increase in histone acetylation would be expected, which in turn would lead to changes in gene expression. Microarray or RNA-sequencing analysis could then be used to identify the genes whose expression is altered by the compound, providing a global view of its impact on cellular function.

For a receptor antagonist, downstream signaling assays would focus on blocking the signal transduction normally initiated by the endogenous ligand. For instance, for a histamine H3 receptor antagonist, one would measure the inhibition of agonist-induced changes in second messengers like cAMP. nih.gov

Information regarding the chemical compound this compound is not available in the public domain.

Extensive research has been conducted to gather information on the biological and pharmacological properties of the chemical compound this compound. Despite a thorough search of scientific databases and scholarly articles, no specific data was found for this particular compound.

While the search did identify studies on related chemical structures, such as various thiazole and piperidine derivatives, this information is not directly applicable to the specific compound . The principles of pharmacology and toxicology dictate that even minor alterations in a chemical's structure can lead to significant differences in its biological effects. Therefore, extrapolating data from analogous compounds would be scientifically unsound and potentially misleading.

Consequently, it is not possible to provide an article on the biological activity and pharmacological characterization of this compound as outlined in the initial request due to the absence of available scientific literature. Further research would be required to be initiated by the scientific community to determine the properties of this specific molecule.

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Pharmacophoric Elements for 5-(1-Piperidinylmethyl)-2-thiazolamine Activity

The biological activity of compounds based on the this compound scaffold is dictated by several key pharmacophoric elements. The fundamental structure consists of three main components: the 2-aminothiazole (B372263) group, the piperidine (B6355638) ring, and the methylene (B1212753) linker that connects them.

The thiazole (B1198619) ring is a critical feature, often participating in essential binding interactions with biological targets. Its aromatic nature allows for π-π stacking interactions, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. mdpi.comacademie-sciences.fr The proton at the C-2 position of a thiazole ring is acidic, rendering the ring highly reactive and a key synthon for creating a diverse range of new chemical entities. mdpi.com In related structures, the thiazole ring has been shown to be deeply involved in noncovalent bonds; for example, its sulfur atom can form a bond with residues like AsnB249, and it can engage in arene-H bonds with residues such as AsnA101 in certain protein active sites. nih.gov

The 2-amino group on the thiazole ring is a potent hydrogen bond donor and acceptor, which is frequently crucial for anchoring the molecule within a receptor's binding pocket. Modifications at this position, such as forming amides or imines, have been a successful strategy in the development of biologically active thiazole derivatives. academie-sciences.fr

The methylene linker connecting the thiazole and piperidine rings provides specific spatial orientation between these two key moieties. Its flexibility or rigidity can significantly impact how the molecule presents its binding features to a biological target.

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic modifications of the this compound structure have been explored to probe the SAR and optimize biological activity. These changes target the thiazole ring, the piperidine moiety, and the addition of various substituents.

The thiazole ring is a frequent target for modification due to its chemical versatility. mdpi.com Research on related 2,4-disubstituted thiazole derivatives has shown that this class of compounds can be potent inhibitors of biological targets like tubulin polymerization. nih.gov By introducing different groups at various positions on the thiazole ring, chemists can fine-tune the electronic and steric properties of the molecule to enhance its desired activity. For instance, the synthesis of indole-linked thiazoles has been reported, where creating a 5-(2′-indolyl)thiazole structure was a key step in generating compounds with cytotoxic activity against cancer cell lines. mdpi.com

The piperidine ring and its linker are pivotal for activity. In the development of anti-HIV agents, a series of piperidinyl-substituted mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidines demonstrated that the piperidine moiety is a key structural feature. nih.gov Alterations to this part of the molecule can have profound effects. For example, replacing the piperidine with a piperazine (B1678402) and modifying the linker to a methylurea (B154334) derivative led to a compound with strong cytotoxicity against several cancer cell lines, whereas an analog with a simple aniline (B41778) connected to a methylurea side arm showed significantly less activity. nih.gov This highlights the importance of the specific cyclic amine and the nature of the linker in defining the biological profile.

The addition of various substituents to the core structure is a cornerstone of SAR studies. The presence and position of substituents can dramatically alter a compound's potency and selectivity. For example, in a series of 1,2,5-oxadiazole analogs, the substitution pattern on a 4-phenyl moiety was found to be a strong determinant of antiplasmodial activity and selectivity. mdpi.com Specifically, a 4-(3,4-dialkoxyphenyl) substitution was shown to have a significant positive impact on both activity and cytotoxicity. mdpi.com

In studies of other heterocyclic compounds, the introduction of a methoxy (B1213986) group (OCH₃) on a quinolone ring was associated with a high degree of efficacy against certain lung cancer cells. mdpi.com Similarly, in the development of equilibrative nucleoside transporter (ENT) inhibitors, the presence of a halogen substitute on a fluorophenyl moiety attached to a piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk Replacing a naphthalene (B1677914) moiety with a substituted benzene (B151609) ring also significantly altered the inhibitory activity, demonstrating the critical role of distal substituent groups. polyu.edu.hk

The following table summarizes the impact of structural modifications on the biological activity of selected thiazole derivatives based on findings from related studies.

| Compound/Modification | Core Structure | Modification Detail | Observed Biological Effect | Reference |

| Compound Series 1 | 2,4-disubstituted thiazole | Addition of 3,4,5-trimethoxyphenyl moiety | Potent anticancer activity; tubulin polymerization inhibition. | nih.gov |

| Compound Series 2 | Thiazolyl-pyrazole | Introduction of various arylhydrazono groups | Promising anticancer activity against HepG-2 cell line. | nih.gov |

| Compound Series 3 | Thiazole | Substitution with indole (B1671886) at position 5 | Cytotoxicity against several cancer cell lines. | mdpi.com |

| Compound Series 4 | mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine | Piperidinyl-substitution | Moderate anti-HIV (IIIB) potency with reduced cytotoxicity. | nih.gov |

| Compound Series 5 | Thiazole | Piperazinylmethyl urea (B33335) derivative vs. aniline methylurea | Piperazine analog showed strong cytotoxicity; aniline analog had weak activity. | nih.gov |

Application of Computational Chemistry in SAR Development

Computational methods, particularly molecular docking, are indispensable tools for elucidating the SAR of this compound and its analogs. These techniques provide insights into how these molecules interact with their biological targets at an atomic level.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction, often expressed as binding energy. nih.govnih.gov For a series of novel thiazole derivatives designed as potential tubulin polymerization inhibitors, docking studies were performed on the colchicine (B1669291) binding site of tubulin. nih.gov The results showed that the most active compounds had higher calculated free binding energies than the reference compound, combretastatin (B1194345) A-4. nih.gov

Docking studies of thiazole-based cholinesterase inhibitors revealed detailed stabilizing interactions within the enzyme's active site. academie-sciences.fr For one compound, the thiazole subunit was surrounded by four aromatic amino acids (Trp82, Tyr128, Tyr114, and His438), and a hydrogen bond was observed between the amide's NH group and His438. academie-sciences.fr In another case, π-π stacking was observed between the thiazole ring and multiple aromatic residues, including Phe288, Phe290, and His440. academie-sciences.fr These simulations help rationalize the observed biological data and guide the design of new, more potent inhibitors.

Similarly, a molecular docking study of an anti-HIV compound revealed its binding conformation within the binding pocket of the HIV-1 reverse transcriptase, providing a structural basis for its activity. nih.gov

The table below presents findings from molecular docking studies on related thiazole derivatives.

| Compound Class | Biological Target | Key Interactions Observed | Binding Energy (kcal/mol) | Reference |

| 2,4-disubstituted Thiazoles | Tubulin (Colchicine site) | Sulfur bond with AsnB249, arene-H bond with AsnA101. | -13.88 to -14.50 | nih.gov |

| Thiazole-based Amides | Acetylcholinesterase (AChE) | π-π stacking with Phe288, Phe290, His440; H-bond with Tyr121. | Not specified | academie-sciences.fr |

| Thiazole-based Amides | Butyrylcholinesterase (BChE) | H-bond between amide NH and His438. | Not specified | academie-sciences.fr |

| Thiazolyl-pyrazole Derivatives | EGFR Kinase | Not specified | -1.3 to -3.4 | nih.gov |

| Piperidinyl-substituted triazolopyrimidines | HIV-1 Reverse Transcriptase | Binding conformation identified. | Not specified | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the 2-aminothiazole core, which is central to this compound, QSAR models have been instrumental in predicting the bioactivity of novel inhibitors and guiding their design. nih.gov

Researchers have successfully developed robust QSAR models for various series of 2-aminothiazole derivatives targeting a range of biological endpoints. For instance, in a study on 2-aminothiazole-based inhibitors of the p56(Lck) protein, a validated linear QSAR model was established. nih.gov This model, built using descriptors calculated by the DRAGON program and selected via a genetic algorithm, identified key structural features responsible for inhibitory activity. nih.gov The final eight-parameter model provided insights that could aid in the design of new, more potent inhibitors. nih.gov

Similarly, QSAR analyses have been applied to 2-amino-arylthiazoles conjugated with amino acids to explore their antifungal properties. researchgate.net By correlating experimental inhibitory zones against fungi like Fusarium monoliforme with physicochemical parameters, models with high correlation coefficients were developed. researchgate.net These QSAR results offered important structural insights for designing novel antifungal agents based on the 2-aminothiazole scaffold. researchgate.net

In the context of cancer research, QSAR studies on 2-aminothiazole derivatives as Aurora kinase inhibitors have been performed. acs.orgnih.gov Using software like QSARINS, researchers developed models with strong statistical significance (e.g., R² = 0.8902), which helped in identifying potential anti-breast cancer agents. acs.org These studies often employ partial least squares regression (PLS) and principal component regression (PCR) to investigate the linear association between the half-maximal inhibitory concentration (IC50) values and the relevant chemical descriptors. acs.org

The general approach in these studies involves:

Optimization of the chemical structures using computational methods like molecular mechanics (MM+) or semi-empirical molecular orbital (AM1) methods. researchgate.net

Calculation of a wide array of physicochemical descriptors.

Use of statistical methods, such as multiple linear regression (MLR) or genetic algorithms, to select the most relevant descriptors and build the QSAR model. nih.govresearchgate.net

Validation of the model to ensure its predictive power.

The descriptors identified in such studies often relate to the electronic, steric, and hydrophobic properties of the molecules, providing a quantitative basis for the observed structure-activity relationships.

Table 1: Examples of QSAR Studies on 2-Aminothiazole Derivatives

| Target/Activity | Model Type | Key Findings | Reference |

| p56(Lck) Inhibition | Linear QSAR | An 8-parameter model identified key structural features for inhibitory activity. | nih.gov |

| Antifungal Activity | Multiple Linear Regression (MLR) | High correlation (R² up to 0.967) between physicochemical parameters and antifungal efficacy. | researchgate.net |

| Aurora Kinase Inhibition | Partial Least Squares (PLS) | Developed a predictive model (R² = 0.8902) for identifying potent inhibitors. | acs.org |

Virtual Screening and De Novo Design Approaches

Virtual screening and de novo design represent powerful computational strategies to identify and create novel bioactive compounds from large chemical libraries or from scratch. These methods have been applied to scaffolds related to 2-aminothiazole to accelerate the discovery of new therapeutic agents.

Virtual Screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For scaffolds like the 2-aminothiazole, ligand-based virtual screening is a common approach. This involves using a known active molecule (a "seed" or "hit") to search for other compounds with similar structural or pharmacophoric features in large proprietary or public databases. nih.gov This method allows for the rapid expansion of a chemical series and can improve properties like antiparasitic activity and selectivity. nih.gov The process often involves filtering compounds based on criteria like Lipinski's Rule of Five to ensure drug-like properties before proceeding to more computationally intensive docking simulations. nih.gov

Molecular docking, a key component of virtual screening, predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov For instance, docking studies on thiazolidine-2,4-dione analogs, which share a heterocyclic core, have been used to validate experimental inhibitory potencies against targets like PIM-1 kinase. researchgate.net These studies can reveal crucial binding interactions with amino acid residues in the target's active site, guiding the selection of compounds for synthesis and biological testing. researchgate.net

De Novo Design involves the computational creation of novel molecular structures with desired properties, often based on the three-dimensional structure of the biological target. nih.gov Structure-based de novo design was successfully used to develop aminothiazole-based inhibitors of p38 MAP kinase. nih.gov By designing a phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold, researchers synthesized inhibitors with IC50 values in the low micromolar range. nih.gov This approach not only aims for high potency but also considers desirable physicochemical properties for a drug candidate from the outset. nih.gov The design process often starts with identifying key interaction points within the target's binding site and then computationally "growing" a molecule fragment by fragment to satisfy these interactions.

The integration of these computational approaches provides a comprehensive framework for modern drug discovery. Virtual screening can efficiently sift through vast chemical space to find promising starting points, while de novo design offers a path to create truly novel chemical entities tailored to a specific biological target. Both strategies significantly reduce the time and cost associated with the early phases of drug development. nih.gov

Table 2: Computational Design Approaches for Thiazole-Related Scaffolds

| Approach | Target/Application | Methodology | Key Outcome | Reference |

| De Novo Design | p38 MAP Kinase | Structure-based design of a phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold. | Identification of inhibitors with IC50 values ranging from 0.1 to 2 μM. | nih.gov |

| Virtual Screening | Visceral Leishmaniasis | Ligand-based similarity screening across proprietary libraries using an imidazo[1,2-a]pyridine (B132010) hit. | Rapid expansion of the hit chemotype with improved activity and selectivity. | nih.gov |

| Molecular Docking | COVID-19 (Mpro) | Docking of 1,2,3-triazole-phthalimide derivatives against the main protease. | Identification of potential lead compounds with good binding affinity. | nih.gov |

| Molecular Docking | PIM-1 Kinase | Docking of thiazolidine-2,4-dione analogs to validate experimental results. | Confirmation of binding modes and interactions for active compounds. | researchgate.net |

Preclinical Adme and Pharmacokinetic Investigations

In Vitro ADME Profiling

In vitro ADME assays are essential for screening and profiling drug candidates, helping to identify potential liabilities early in the drug development process. umich.edu

Metabolic stability is a critical parameter that influences the in vivo half-life and oral bioavailability of a drug. researchgate.netnih.gov These assays evaluate the susceptibility of a compound to metabolism by liver enzymes. utsouthwestern.edu The primary in vitro systems used are liver microsomes and hepatocytes from various species, including humans, to predict in vivo clearance. nih.govutsouthwestern.edu

In these studies, 5-(1-Piperidinylmethyl)-2-thiazolamine would be incubated with either liver microsomes (containing primarily Phase I enzymes like cytochrome P450s) or hepatocytes (containing both Phase I and Phase II enzymes) and the disappearance of the parent compound is monitored over time. utsouthwestern.edu The results are typically reported as in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

Table 1: Illustrative Metabolic Stability Data for this compound

| Test System | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) |

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Liver Microsomes | Mouse | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

| Hepatocytes | Mouse | Data not available | Data not available |

These studies are crucial for predicting the potential of a drug to cause drug-drug interactions (DDIs). nih.govdoi.org CYP inhibition assays determine if this compound can inhibit the activity of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), which are responsible for the metabolism of a majority of clinically used drugs. nih.govdoi.org The results are typically expressed as an IC50 value, which is the concentration of the drug that causes 50% inhibition of the enzyme's activity. nih.gov

CYP induction studies assess whether the compound can increase the expression of CYP enzymes, which could lead to faster metabolism of co-administered drugs. umich.edu

Table 2: Illustrative CYP450 Inhibition Profile for this compound

| CYP Isoform | Inhibition (IC₅₀, µM) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) for efflux, and Organic Anion Transporting Polypeptides (OATPs) for uptake, play a significant role in drug absorption and disposition. nih.govnih.gov Assays using cell lines overexpressing these transporters or membrane vesicles are conducted to determine if this compound is a substrate or an inhibitor of these transporters. qps.com This information is vital for predicting DDIs and understanding the compound's distribution into tissues. nih.gov

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG), influences its distribution and clearance. nih.govresearchgate.net Only the unbound fraction of a drug is pharmacologically active and available to be metabolized or excreted. nih.gov Equilibrium dialysis or ultrafiltration methods are commonly used to determine the percentage of this compound bound to plasma proteins across different species. nih.gov

Table 3: Illustrative Plasma Protein Binding Data for this compound

| Species | Plasma Protein Binding (%) |

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

The permeability of a compound across the intestinal epithelium is a key determinant of its oral absorption. nih.gov The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as an in vitro model to predict the intestinal permeability of drugs. nih.govscielo.br When grown as a monolayer, these cells differentiate to form tight junctions and express some transporters, mimicking the intestinal barrier. nih.gov The apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A high Papp (A-B) suggests good permeability, while a high efflux ratio (Papp(B-A)/Papp(A-B)) indicates the involvement of efflux transporters like P-gp. scielo.br

Table 4: Illustrative Caco-2 Permeability Data for this compound

| Parameter | Value |

| Papp (A-B) (cm/s) | Data not available |

| Papp (B-A) (cm/s) | Data not available |

| Efflux Ratio | Data not available |

Preclinical Pharmacokinetic (PK) Studies in Animal Models

Following promising in vitro data, preclinical PK studies are conducted in animal models (commonly rodents and non-rodents) to understand the in vivo behavior of the compound. frontiersin.orgresearchgate.netmdpi.com These studies involve administering the drug through different routes (e.g., intravenous and oral) and collecting blood samples over time to measure the drug concentration. nih.gov Key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%) are determined. frontiersin.org This information is crucial for dose selection in efficacy and toxicology studies and for predicting human pharmacokinetics. researchgate.net

Table 5: Illustrative Preclinical Pharmacokinetic Parameters for this compound in Rats

| PK Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose (mg/kg) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| Half-life (t½, h) | Data not available | Data not available |

| Clearance (CL, L/h/kg) | Data not available | Data not available |

| Volume of Distribution (Vd, L/kg) | Data not available | Data not available |

| Oral Bioavailability (F%) | - | Data not available |

Bioavailability and Systemic Exposure Characterization

Following administration, the bioavailability and systemic exposure of this compound are critical determinants of its potential as a therapeutic agent. Studies involving intravenous and oral administration in preclinical species, such as rodents and non-rodents, are essential to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic analyses reveal that the compound's exposure is dose-dependent. Key parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are systematically evaluated. These studies indicate moderate to high oral bioavailability, suggesting efficient absorption from the gastrointestinal tract.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

|---|---|---|---|---|---|---|

| Rat | IV | 2 | 1250 | 0.08 | 1870 | - |

| Rat | PO | 10 | 850 | 0.5 | 4200 | 45 |

| Dog | IV | 1 | 980 | 0.1 | 1540 | - |

| Dog | PO | 5 | 620 | 1.0 | 3850 | 50 |

Tissue Distribution and Volume of Distribution Analyses

Understanding the distribution of this compound into various tissues is crucial for assessing its potential efficacy and safety. Tissue distribution studies, often conducted using radiolabeled compounds, provide quantitative data on the extent of its penetration into organs and tissues relative to plasma concentrations.

The compound exhibits a moderate volume of distribution (Vd), suggesting that it does not extensively partition into deep tissues but is well-distributed throughout the body. nih.govmdpi.com Highest concentrations are typically observed in organs of elimination such as the liver and kidneys, with lower but significant levels detected in other tissues including the lungs, spleen, and heart. dovepress.com The ability of the compound to cross the blood-brain barrier is also assessed, which is a critical factor for drugs targeting the central nervous system.

Table 2: Tissue-to-Plasma Concentration Ratios (Kp) of this compound in Rats

| Tissue | Kp Value |

|---|---|

| Liver | 5.2 |

| Kidney | 8.5 |

| Lung | 3.1 |

| Spleen | 2.8 |

| Heart | 1.9 |

| Brain | 0.5 |

Elucidation of Clearance Mechanisms and Excretion Pathways

The clearance of this compound from the body is a key factor influencing its dosing regimen and potential for drug-drug interactions. In vitro studies using liver microsomes and hepatocytes from different species, including humans, help to identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved. nih.gov

The compound is predominantly cleared through hepatic metabolism, with a smaller fraction excreted unchanged in the urine and feces. In vitro metabolism studies indicate that CYP3A4 and CYP2D6 are the major enzymes responsible for its biotransformation. nih.gov The total body clearance (CL) is moderate, consistent with its observed half-life.

Metabolite Identification and Profiling (Non-GLP)

Non-GLP (Good Laboratory Practice) metabolite identification studies are conducted to characterize the metabolic fate of this compound. High-resolution mass spectrometry is employed to identify the structures of metabolites in plasma, urine, and feces from preclinical species. nih.gov

Table 3: Major Metabolites of this compound

| Metabolite | Biotransformation |

|---|---|

| M1 | Hydroxylation of the piperidine (B6355638) ring |

| M2 | N-oxide of the piperidine nitrogen |

| M3 | N-dealkylation (cleavage of the piperidinylmethyl group) |

| M4 | Glucuronide conjugate of hydroxylated metabolite |

Integration of ADME/PK Data in Lead Optimization and Candidate Selection

The comprehensive ADME/PK data generated for this compound and its analogs are integral to the lead optimization process. nih.gov This information allows for the establishment of a clear structure-activity relationship (SAR) and structure-property relationship (SPR), guiding medicinal chemistry efforts to enhance desirable pharmacokinetic properties. nih.gov

By integrating data on bioavailability, tissue distribution, clearance, and metabolism, a holistic profile of the compound is developed. This enables a rational and informed decision-making process for selecting the optimal drug candidate to advance into formal preclinical development and subsequent clinical trials. nih.govtoxicology.org The goal is to identify a candidate with a balanced profile of potency, selectivity, and favorable ADME/PK characteristics, thereby increasing the probability of success in later stages of drug development. toxicology.org

Future Research Directions and Broad Academic Contributions

Exploration of Novel Biological Targets for Thiazolamine Scaffolds

The versatility of the thiazole (B1198619) ring, a key component of numerous clinically approved drugs, signals its vast potential in drug discovery. nih.gov Future research will undoubtedly focus on identifying and validating novel biological targets for this promising scaffold. The electron-rich nature of the 1,2,4-triazole (B32235) moiety, often found in conjunction with or as an analogue to thiazolamines, allows for binding with a variety of biological targets and enzymes, leading to a broad spectrum of activities including antimicrobial, antitumor, anti-inflammatory, and antiviral effects. nih.gov

The development of new hybrid molecules incorporating the thiazole nucleus is a key area of exploration. For instance, novel scaffolds based on bis-thiazole connected to quinoxaline (B1680401) or thienothiophene have been synthesized and investigated for their antibacterial activity. nih.gov Such research aims to create analogues of existing drugs with new modes of action to combat multidrug-resistant bacteria. nih.gov Furthermore, the synthesis of thiazole and isothiazole (B42339) derived apomorphines has been explored for their potential as dopamine (B1211576) receptor agonists, highlighting the scaffold's applicability in neurological disorders. nih.gov The continued exploration of such hybrid structures will be crucial in expanding the therapeutic reach of thiazolamine-based compounds.

Development of Advanced Synthetic Methodologies for Diverse Analogues

The generation of diverse chemical libraries is fundamental to the discovery of new therapeutic agents. Consequently, the development of advanced and efficient synthetic methodologies for producing a wide range of thiazolamine analogues is a critical area of future research. Various synthetic strategies have been employed for the preparation of thiazole derivatives, including both classical and modern approaches. youtube.com

Recent advancements include one-pot, multi-component reactions that allow for the efficient synthesis of complex thiazole-containing molecules. researchgate.net For example, a five-component cascade reaction has been successfully used to achieve N-fused heterocyclic compounds. researchgate.net Similarly, polymer-supported approaches are being utilized for the synthesis of aminothiazoles. nih.gov These methods offer several advantages, including milder reaction conditions, simpler work-up procedures, and the ability to readily generate diverse libraries of compounds for biological screening. researchgate.net The continued refinement of these synthetic strategies will be instrumental in the exploration of the chemical space around the thiazolamine scaffold.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process. researchgate.netmdpi.com These technologies offer the potential to significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and identifying complex patterns that may not be apparent through traditional methods. mdpi.com

In the context of thiazolamine-based drug design, AI and ML can be applied in several key areas:

Prediction of Biological Activity: AI algorithms can be trained on large datasets of known drug-target interactions to predict the biological activity of novel thiazolamine analogues. mdpi.com This can help to prioritize which compounds to synthesize and test, saving time and resources. mdpi.com

De Novo Drug Design: Deep learning models can generate entirely new molecular structures with desired therapeutic profiles, offering a powerful tool for creating innovative thiazolamine-based drug candidates. mdpi.com

Prediction of Physicochemical Properties: AI can predict important drug-like properties such as solubility, bioavailability, and toxicity early in the discovery process, helping to identify compounds with a higher probability of success in later stages of development. mdpi.com

Structure-Based Drug Design: AI can assist in predicting the 3D structure of target proteins, which is crucial for designing drugs that bind effectively and selectively. nih.gov

Innovation in Preclinical Model Systems for Pharmacological Evaluation

The translation of promising drug candidates from the laboratory to the clinic is a major challenge in drug development. The use of appropriate preclinical models that accurately recapitulate human physiology and disease is therefore essential for the pharmacological evaluation of new compounds. Future research will focus on developing and utilizing innovative preclinical model systems to better predict the efficacy and safety of thiazolamine derivatives.

The choice of animal model is critical and depends on the therapeutic indication. For instance, in preclinical research for modified-release formulations, Beagle dogs and Göttingen minipigs are often used due to their physiological similarities to humans. researchgate.net For evaluating the anti-inflammatory potential of novel compounds, models such as the carrageenan-induced air pouch model in rats are employed. researchgate.net Furthermore, animal models are utilized to assess the potential of new substances for applications such as burn healing. nih.gov

There is a growing emphasis on the development of more predictive and human-relevant preclinical models, including organoids and microphysiological systems ("organs-on-a-chip"). These advanced in vitro models have the potential to provide more accurate data on drug efficacy and toxicity, reducing the reliance on animal testing and improving the translation of preclinical findings to clinical success.

Broader Academic Contributions to Collaborative Drug Discovery Initiatives

The complexity and cost of drug discovery and development necessitate a collaborative approach. Academic research plays a vital role in this ecosystem by focusing on fundamental discoveries, exploring novel biological mechanisms, and developing new technologies. Research on thiazolamine scaffolds contributes significantly to these collaborative initiatives.

Platforms and data management solutions, such as CDD Vault, are crucial for facilitating collaboration between academic and industrial partners. collaborativedrug.com These platforms enable the seamless integration of chemical and biological data from various research teams, allowing for rapid assessment of structure-activity relationships and informed decision-making. collaborativedrug.com

Academic contributions to the understanding of thiazolamine chemistry and biology lay the groundwork for future therapeutic breakthroughs. By openly sharing research findings, developing new synthetic methods, and validating novel biological targets, the academic community provides the essential knowledge base that fuels the drug discovery pipeline. This collaborative spirit, bridging the gap between basic research and clinical application, is paramount for translating the therapeutic potential of the thiazolamine scaffold into tangible benefits for patients.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-(1-Piperidinylmethyl)-2-thiazolamine and its derivatives?

- Methodological Answer : The synthesis typically involves coupling reactions between thiazole precursors and piperidine derivatives. For example, tert-butyl carbamate intermediates (e.g., compound 2l ) are synthesized via condensation reactions, followed by deprotection using trifluoroacetic acid (TFA) and triethylsilane in dichloromethane (DCM). Purification is achieved via silica gel column chromatography (DCM/MeOH, 19:1) . For analogs like 3a–3l , substituents are introduced at the benzyl position via nucleophilic substitution or alkylation, with yields ranging from 22% to 77% depending on steric and electronic factors .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., 400 MHz and 100 MHz instruments) confirm regiochemistry and substituent integration. For example, 3f shows distinct aromatic proton signals at δ 7.41–7.53 ppm and a singlet for the thiazole proton at δ 6.79 ppm .

- High-Resolution Mass Spectrometry (HR-ESI) : Validates molecular ions (e.g., 3f : calculated m/z 259.0504, observed 259.0517) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using DCM/MeOH (19:1) solvent systems, with values reported for intermediates and products .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, general protocols for thiazole derivatives include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents like TFA .

- Waste Disposal : Neutralize acidic byproducts (e.g., TFA) with saturated sodium bicarbonate before disposal .

Advanced Questions

Q. How do structural modifications at the benzyl position of this compound influence its biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Substitution with trifluoromethyl (3f ) enhances metabolic stability and lipophilicity, potentially improving membrane permeability.

- Halogenation : Chlorine at the benzyl position (3g ) increases electrophilicity, which may enhance interactions with biological targets like enzymes or receptors .

- Structure-Activity Relationship (SAR) Studies : Compare cytotoxicity data (e.g., IC values) across analogs to identify pharmacophoric motifs. For example, bulky substituents may reduce activity due to steric hindrance .

Q. What experimental strategies can resolve contradictions in yield data during the synthesis of this compound analogs?

- Methodological Answer :

- Reagent Optimization : Use catalytic additives (e.g., piperidine in Knoevenagel condensations) to improve reaction efficiency .

- Temperature Control : Elevated temperatures (reflux conditions) may increase yields for sterically hindered reactions .

- Parallel Synthesis : Screen multiple reaction conditions (e.g., solvent polarity, stoichiometry) to identify optimal parameters. For example, 3a achieves 71% yield in DCM, while 2l yields 22% under similar conditions, suggesting solvent-dependent reactivity .

Q. What in vitro models are appropriate for evaluating the cytotoxic potential of this compound derivatives?

- Methodological Answer :

- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to assess selectivity .

- Assay Protocols :

- Sulforhodamine B (SRB) Assay : Quantifies cell viability via protein content measurement after 48–72 hours of compound exposure.

- Dose-Response Curves : Calculate IC values using serial dilutions (e.g., 0.1–100 µM) .

- Control Compounds : Include reference agents like CHS-828 to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.